molecular formula C9H12N2O B2924044 1-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethanone CAS No. 1782903-15-4

1-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethanone

Cat. No. B2924044
CAS RN: 1782903-15-4
M. Wt: 164.208
InChI Key: MMASJHCQFADYJE-UHFFFAOYSA-N
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Description

“1-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethanone” is a chemical compound with the molecular formula C9H12N2O . It has a molecular weight of 164.21 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered pyrazole ring attached to a cyclopropyl group and a methyl group . The InChI key can be found in the respective databases .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature .

Scientific Research Applications

Antiviral Activity

1-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethanone and its derivatives have been investigated for antiviral activities. A study by Attaby et al. (2006) explored the synthesis and reactions of related compounds, highlighting their potential in antiviral applications against HSV1 and HAV-MBB viruses. This demonstrates the compound's relevance in the development of antiviral drugs (Attaby et al., 2006).

Fungicidal Activity

Liu et al. (2012) synthesized novel derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties and evaluated their fungicidal activity. The study found moderate inhibitory activity against Gibberella zeae, suggesting potential applications in agriculture or antifungal drug development (Liu et al., 2012).

Enzyme Inhibition

Research by Mehdi et al. (2013) on a structurally similar compound demonstrated significant inhibitory activity against butyrylcholinesterase and moderate activity against acetylcholinesterase. This suggests potential applications in treating diseases like Alzheimer's, where cholinesterase enzymes are involved (Mehdi et al., 2013).

Antimicrobial Activity

Akula et al. (2019) focused on synthesizing 3,4-disubstituted pyrazole derivatives, including those related to this compound, and found significant antibacterial properties against both Gram-positive and Gram-negative bacteria. This highlights its potential in developing new antimicrobial agents (Akula et al., 2019).

Cytotoxicity and Anticancer Applications

Alam et al. (2018) designed and synthesized derivatives of the compound to evaluate their cytotoxicity against human cancer cell lines. Some analogs showed significant cytotoxicity, suggesting potential in anticancer drug development (Alam et al., 2018).

Future Directions

Given the interest in pyrazole derivatives in medicinal chemistry, future research could focus on the synthesis, characterization, and biological activity of “1-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethanone” and related compounds .

properties

IUPAC Name

1-(5-cyclopropyl-1-methylpyrazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6(12)8-5-9(7-3-4-7)11(2)10-8/h5,7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMASJHCQFADYJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN(C(=C1)C2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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